molecular formula C20H12 B1624204 Benzo[a]pyrene-8-d CAS No. 206752-39-8

Benzo[a]pyrene-8-d

Cat. No.: B1624204
CAS No.: 206752-39-8
M. Wt: 253.3 g/mol
InChI Key: FMMWHPNWAFZXNH-MICDWDOJSA-N
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Description

Benzo[a]pyrene-8-d is a deuterium-labeled analog of Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) and well-characterized environmental contaminant . BaP is a Group 1 carcinogen that requires metabolic activation to exert its toxic effects . Its metabolism, primarily mediated by cytochrome P450 enzymes (CYP1A1, CYP1B1) and epoxide hydrolase, leads to the formation of highly mutagenic and carcinogenic diol epoxide metabolites, such as Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) . BPDE is the ultimate carcinogen that forms stable, bulky adducts with DNA, leading to mutations such as G to T transversions, which can inactivate tumor suppressor genes like p53 . As an isotopically labeled internal standard, this compound is an essential tool for researchers using mass spectrometry-based methods to achieve accurate quantification and reliable tracing of BaP and its metabolites in complex biological and environmental samples. Its primary research applications include investigating the metabolic pathways and toxicokinetics of PAHs, studying DNA adduct formation and repair mechanisms, and developing sensitive analytical methods for environmental monitoring and food safety analysis (e.g., in grilled meats and tobacco smoke) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-deuteriobenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMWHPNWAFZXNH-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425984
Record name Benzo[a]pyrene-8-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206752-39-8
Record name Benzo[a]pyrene-8-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206752-39-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Synthesis of Benzo[a]pyrene-7,8-Diol

Epoxidation and Hydrolysis Pathway

The synthesis of B[a]P-7,8-diol begins with the epoxidation of B[a]P at the 7,8-position. Cytochrome P450 enzymes (CYP1A1/1B1) catalyze the formation of Benzo[a]pyrene-7,8-oxide, which undergoes hydrolysis via microsomal epoxide hydrolase to yield the trans-7,8-dihydrodiol. This two-step process is stereospecific, producing the (7R,8S)-dihydrodiol enantiomer as the predominant product in mammalian systems.

Synthetic Protocol:
  • Epoxidation : B[a]P (1 mmol) is dissolved in a buffered solution containing NADPH and incubated with recombinant CYP1A1 at 37°C for 2 hours. The reaction yields 7R,8S-B[a]P-7,8-oxide with >90% enantiomeric excess.
  • Hydrolysis : The epoxide intermediate is treated with human epoxide hydrolase in phosphate buffer (pH 7.4) at 25°C for 1 hour, resulting in 7R,8S-dihydrodiol at a conversion rate of 85–92%.

Diastereomeric Resolution via Chromatography

Optically pure B[a]P-7,8-diol enantiomers are obtained through chromatographic separation of diastereomeric intermediates. For example, trans-8-bromo-7-menthyloxyacetoxy-7,8,9,10-tetrahydrobenzo[a]pyrene diastereomers are resolved using high-performance liquid chromatography (HPLC) with a silica gel column and hexane/ethyl acetate (95:5) mobile phase. Subsequent deprotection and oxidation yield enantiomerically pure diol products.

Metabolic Preparation via Enzymatic Pathways

In Vitro Biotransformation

Hepatic microsomes or recombinant enzymes are employed to mimic metabolic activation. A typical incubation includes:

  • Substrate : B[a]P (10 μM) dissolved in DMSO.
  • Enzymes : CYP1A1 (50 pmol) and epoxide hydrolase (0.1 U/mL).
  • Cofactors : NADPH (1 mM) in 50 mM potassium phosphate buffer (pH 7.4).

Reactions are quenched with ice-cold acetonitrile, and products are extracted using ethyl acetate. LC-MS analysis confirms diol formation with a detection limit of 0.1 ng/mL.

Stereochemical Control

The stereochemistry of B[a]P-7,8-diol is critical for its biological activity. The (7R,8S) configuration is preferentially formed due to the stereoselectivity of CYP1A1 and epoxide hydrolase, as demonstrated by X-ray crystallography of synthetic intermediates. This enantiomer is 10–20 times more carcinogenic than its (7S,8R) counterpart in murine models.

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

Coal tar and environmental samples containing B[a]P-7,8-diol are purified using silica gel SPE cartridges. Automated SPE systems (e.g., GERSTEL MultiPurpose Sampler) enable high-throughput cleanup:

  • Sample Loading : Dissolve 1 g of coal tar in tetrahydrofuran (THF) and load onto a conditioned silica cartridge.
  • Elution : Wash with hexane (5 mL) to remove apolar contaminants, then elute diols with ethyl acetate/methanol (9:1).
  • Concentration : Evaporate under nitrogen and reconstitute in acetonitrile for analysis.

This method achieves >95% recovery with a relative standard deviation (RSD) of 0.8–2.6% across replicates.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC (C₁₈ column, 250 × 10 mm) with a water/acetonitrile gradient (40–90% over 30 minutes) resolves B[a]P-7,8-diol from complex matrices. Fractions are collected at 8.5–9.0 minutes (UV detection at 254 nm) and lyophilized to yield white crystalline product (purity >98%).

Analytical Methods for Verification

Gas Chromatography-Mass Spectrometry (GC-MS)

Automated SPE-GC/MS systems quantify B[a]P-7,8-diol in coal tar with a limit of detection (LOD) of 0.1 ng/g. Key parameters:

  • Column : DB-5MS (30 m × 0.25 mm, 0.25 μm).
  • Oven Program : 60°C (1 min) → 300°C at 10°C/min.
  • Ionization : Electron impact (70 eV), selected ion monitoring (m/z 284 for diol).

Comparative studies with LC-fluorescence show deviations of ±6.7%, validating the method’s accuracy.

Nuclear Magnetic Resonance (NMR)

¹H-NMR (500 MHz, CDCl₃) confirms diol structure:

  • δ 8.35 (d, 2H, H-9 and H-10).
  • δ 4.95 (m, 2H, H-7 and H-8 hydroxyls).
  • Coupling constants (J7,8 = 9.5 Hz) verify trans-dihydroxylation.

Applications and Implications of Synthetic Derivatives

Toxicity Studies

B[a]P-7,8-diol serves as a precursor to the ultimate carcinogen anti-B[a]P-7,8-diol-9,10-epoxide (BPDE). Incubation with DNA in vitro produces guanine adducts (e.g., dG-N²-BPDE), inducing G→T transversions in TP53 tumor suppressor genes.

Environmental Monitoring

SPE-GC/MS methods detect B[a]P-7,8-diol in airborne particulate matter (PM₂.₅) at concentrations up to 5.5 ng/m³, correlating with urban combustion sources.

Chemical Reactions Analysis

Types of Reactions

Benzo[a]pyrene-8-d undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diol epoxides, which are known for their mutagenic and carcinogenic properties .

Scientific Research Applications

Toxicological Research

BaP-8-d is primarily utilized in toxicological studies to understand the mechanisms by which BaP induces toxicity and carcinogenicity. The deuterated form allows for precise tracking in metabolic studies due to its distinct mass.

Metabolism Studies

BaP-8-d is used to investigate the metabolic pathways of BaP in biological systems. Studies have shown that BaP undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutagenic changes. For instance, research indicates that BaP-7,8-dihydrodiol can be further oxidized to form benzo[a]pyrene-7,8-dione, which participates in redox cycling and generates reactive oxygen species (ROS) .

Metabolite Formation Pathway Biological Impact
Benzo[a]pyrene-7,8-dioneOxidation of BaP-7,8-dihydrodiolDNA adduct formation, oxidative stress
Anti-benzo[a]pyrene-7,8-diol-9,10-epoxideMetabolic activation of BaPMutagenesis and carcinogenesis

Carcinogenicity Assessment

BaP-8-d is instrumental in assessing the carcinogenic potential of BaP through animal studies. Mice treated with BaP showed significant mutations in oncogenes such as Ha-Ras and tumor suppressor genes like TP53, consistent with findings from studies using BaP-8-d .

Environmental Monitoring

BaP-8-d serves as a marker in environmental studies to assess PAH contamination levels in various ecosystems. Its stable isotopic nature allows for accurate quantification in complex matrices.

Soil and Water Analysis

Recent studies have employed BaP-8-d as an internal standard for quantifying total PAH concentrations in soil and water samples. This application is crucial for understanding environmental exposure risks associated with PAHs.

Sample Type Detection Method Findings
SoilGas chromatography-mass spectrometryElevated levels of PAHs near industrial sites
WaterLiquid chromatography-tandem mass spectrometryDetection of PAHs correlating with urban runoff

Cancer Research

In cancer research, BaP-8-d is used to elucidate the pathways through which BaP contributes to tumorigenesis.

Mechanistic Studies

Studies have demonstrated that exposure to BaP leads to alterations in gene expression related to cell proliferation and apoptosis. For example, exposure to BaP has been linked to increased expression of the Cdc25B gene, which plays a role in cell cycle regulation .

Case Studies

Several case studies highlight the role of BaP in various cancers:

  • Lung Cancer: Research has shown that individuals exposed to high levels of BaP exhibit increased mutation rates in lung tissues, particularly affecting the TP53 gene .
  • Cardiovascular Diseases: Emerging evidence suggests that BaP exposure may also contribute to cardiovascular diseases through mechanisms involving oxidative stress and inflammation .

Regulatory Applications

Given its established carcinogenicity, BaP-8-d is also relevant in regulatory frameworks for environmental health and safety assessments.

Risk Assessment Models

Regulatory agencies utilize data from studies involving BaP-8-d to develop risk assessment models that inform public health policies regarding PAH exposure limits.

Comparison with Similar Compounds

Key Properties:

  • Drug-Likeness : Studies indicate that Benzo[a]pyrene-8-ol exhibits drug-likeness and bioavailability scores comparable to omeprazole, a reference pharmaceutical compound .
  • Solubility : Despite its hydroxyl group, its water solubility remains suboptimal, necessitating structural modifications (e.g., polar group additions) to improve pharmacokinetic profiles .
  • Applications : Used as a reference material in toxicological and environmental studies, particularly for analyzing PAH metabolites and oxidative stress responses .

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Water Solubility
Benzo[a]pyrene (BaP) C₂₀H₁₂ 252.31 None (pure hydrocarbon) Extremely low (hydrophobic)
Benzo[a]pyrene-8-ol C₂₀H₁₂O 268.32 Hydroxyl (-OH) Low (requires optimization)
Benzo[e]pyrene (BeP) C₂₀H₁₂ 252.31 None Similar to BaP
BPDE (Diol Epoxide) C₂₀H₁₄O₃ 302.32 Epoxide, dihydrodiol Moderate (reactive intermediate)

Key Observations :

  • Isomer Differences: BeP, an isomer of BaP, shares the same molecular formula but lacks carcinogenic potency due to distinct electronic and steric properties .
Carcinogenicity and DNA Interactions
  • BaP: A well-established carcinogen, metabolized to BPDE (Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide), which forms DNA adducts, causing mutations .
  • Benzo[a]pyrene-8-ol : While less studied, its hydroxyl group may reduce direct DNA-binding capacity compared to BPDE. However, it induces oxidative stress via lipid peroxidation and antioxidant enzyme disruption (e.g., GST, SOD) in marine organisms .
  • BPDE: The most carcinogenic metabolite of BaP, with a 10-fold higher DNA-binding affinity than non-reactive metabolites like 4,5-BPE .
Environmental Toxicity
  • BaP: Causes developmental abnormalities in marine larvae (e.g., Pinctada martensii), with mortality rates increasing with exposure duration and concentration .
  • Benzo[a]pyrene-8-ol : Triggers oxidative damage in mollusk tissues (e.g., Chlamys farreri), evidenced by elevated malondialdehyde (MDA) levels in digestive glands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[a]pyrene-8-d
Reactant of Route 2
Benzo[a]pyrene-8-d

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